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molecular formula C7H10N2O2 B8696813 2-(1-methyl-1H-pyrazol-3-yl)propanoic acid

2-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No. B8696813
M. Wt: 154.17 g/mol
InChI Key: HJHHNSNPADSSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653260B2

Procedure details

To 0.10 mg (0.093 mmol) of 10% palladium on carbon was added a solution of (0.23 g, 0.93 mmol) of benzyl 2-(1-methyl-1H-pyrazol-3-yl)acrylate prepared in step C above in 6 mL of methanol. The resulting suspension was stirred under an atmosphere of hydrogen (1 atmosphere) overnight. The residue was filtered through a pad of Celite® and the pad was washed with cold methanol. The combined filtrates were evaporated under reduced pressure to yield the title compound as an off-white gum (0.11 g, 76%). LC-MS: m/z (ES) 155 (MH)+.
Name
benzyl 2-(1-methyl-1H-pyrazol-3-yl)acrylate
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.1 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7](=[CH2:18])[C:8]([O:10]CC2C=CC=CC=2)=[O:9])=[N:3]1>[Pd].CO>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([CH:7]([CH3:18])[C:8]([OH:10])=[O:9])=[N:3]1

Inputs

Step One
Name
benzyl 2-(1-methyl-1H-pyrazol-3-yl)acrylate
Quantity
0.23 g
Type
reactant
Smiles
CN1N=C(C=C1)C(C(=O)OCC1=CC=CC=C1)=C
Name
Quantity
0.1 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred under an atmosphere of hydrogen (1 atmosphere) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The residue was filtered through a pad of Celite®
WASH
Type
WASH
Details
the pad was washed with cold methanol
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1N=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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